4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide
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Overview
Description
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a naphthalene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further substituted with a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized by introducing a methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Sulfonamide Formation: The 4-methoxynaphthalene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position. The resulting intermediate is then treated with 1-phenylethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of 4-hydroxy-N-(1-phenylethyl)naphthalene-1-sulfonamide.
Reduction: Formation of N-(1-phenylethyl)naphthalene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. Additionally, the compound may interact with other biological pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-methoxy-N-(1-phenylethyl)thiophene-1-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring, which provides distinct electronic and steric properties compared to benzene or thiophene analogs
Properties
IUPAC Name |
4-methoxy-N-(1-phenylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14(15-8-4-3-5-9-15)20-24(21,22)19-13-12-18(23-2)16-10-6-7-11-17(16)19/h3-14,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVSDXGQKQYCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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